molecular formula C11H15NO B8628308 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine

6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B8628308
M. Wt: 177.24 g/mol
InChI Key: AIMITMIQEFTKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-N-methyl-1-aminoindan is a synthetic compound belonging to the class of aminoindanes. Aminoindanes are known for their psychoactive properties and have been studied for their potential therapeutic applications. This compound is structurally related to other well-known psychoactive substances and has been investigated for its effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-1-indanone.

    Reductive Amination: The 6-methoxy-1-indanone undergoes reductive amination with methylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-methyl-1-aminoindan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine primarily involves its interaction with neurotransmitter systems in the brain. It is known to affect the release and reuptake of serotonin, dopamine, and norepinephrine. This interaction leads to altered neurotransmitter levels, which can result in various psychoactive effects. The compound’s effects on these neurotransmitter systems are similar to those of other psychoactive substances, but with distinct differences in potency and selectivity .

Comparison with Similar Compounds

6-Methoxy-N-methyl-1-aminoindan is structurally similar to other aminoindanes, such as:

Uniqueness

The uniqueness of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine lies in its specific structural modifications, which confer distinct pharmacological properties

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H15NO/c1-12-11-6-4-8-3-5-9(13-2)7-10(8)11/h3,5,7,11-12H,4,6H2,1-2H3

InChI Key

AIMITMIQEFTKGH-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.